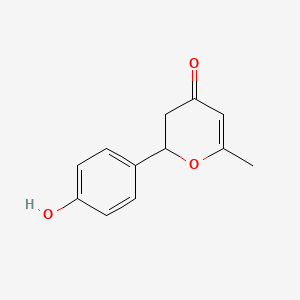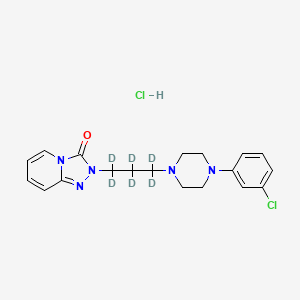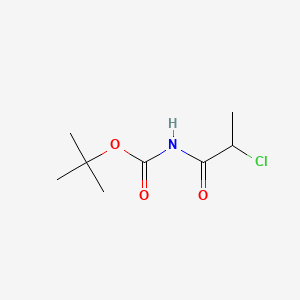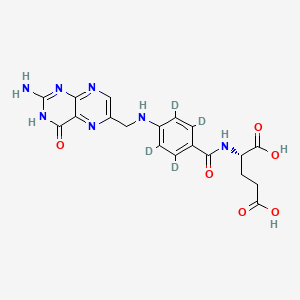
Dapsone Hydroxylamine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapsone hydroxylamine-d4 (Dapsone-d4) is a synthetic compound derived from dapsone, an antibacterial and antifungal drug. It is a potent inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of a wide range of drugs, hormones, neurotransmitters, and other compounds. Dapsone-d4 is used in a variety of scientific research applications, including the study of drug metabolism, biochemical pathways, and physiological effects.
科学的研究の応用
Mechanisms of Dapsone-Induced Methemoglobinemia and Hemolytic Anemia
Research elucidates the biochemical pathways leading to dapsone-induced methemoglobinemia, emphasizing the role of dapsone hydroxylamine in oxidizing hemoglobin's iron moiety. Studies have identified genetic factors, such as slow NAT2*5B haplotype and impaired cytochrome b5 reductase activity, contributing to increased susceptibility to hematologic toxicity from dapsone. This highlights the importance of genetic profiling in predicting drug-induced adverse effects and personalizing treatment plans (Abouraya et al., 2012).
Impact on Erythrocyte Lifespan and Membrane Integrity
Dapsone hydroxylamine's effects extend to erythrocyte durability and membrane structure, inducing premature cell removal. The interaction between dapsone's metabolites and erythrocyte membranes provides insights into the drug's hematological side effects, such as anemia, opening avenues for mitigating strategies and alternative treatments for diseases like malaria (Bordin et al., 2010).
Oxidative Stress and Antioxidant Defense Impairment in Liver
The oxidative stress induced by dapsone hydroxylamine in rat liver highlights the metabolite's contribution to liver damage through the impairment of antioxidant defenses. This underscores the need for antioxidant support in dapsone therapy and offers a model for studying liver toxicity mechanisms (Veggi et al., 2008).
Procoagulant Activity and Thrombosis Risk
Dapsone hydroxylamine's role in increasing the prothrombotic risk through the induction of procoagulant activity in red blood cells offers a novel perspective on the thrombotic side effects associated with dapsone. Understanding this mechanism could lead to preventive measures for patients at risk of thrombosis during dapsone treatment (Bian et al., 2019).
Protective Effects of Antioxidants
Research into antioxidants like resveratrol suggests potential protective mechanisms against oxidative stress and DNA damage induced by dapsone hydroxylamine. These findings may guide the development of combination therapies to minimize dapsone's adverse effects, improving patient safety during treatment (Albuquerque et al., 2015).
作用機序
Target of Action
Dapsone Hydroxylamine-d4, also known as DDS-NHOH, is an active metabolite of Dapsone . It primarily targets red blood cells (RBCs) and acts against bacteria and protozoa .
Mode of Action
DDS-NHOH acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This leads to the inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .
Biochemical Pathways
DDS-NHOH affects the biochemical pathways related to the synthesis of dihydrofolic acid, a crucial component for bacterial growth . It also impacts the pathways related to the production of reactive oxygen species (ROS), which play a significant role in inflammatory responses .
Pharmacokinetics
Dapsone is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacteyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of dapsone hydroxylamine (DDS-NOH) .
Result of Action
DDS-NHOH can increase prothrombotic risks through inducing the procoagulant activity of red blood cells (RBCs) . In freshly isolated human RBCs in vitro, sub-hemolytic concentrations of DDS-NHOH increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) . DDS-NHOH also accelerated thrombin generation and enhanced RBC self-aggregation and adherence of RBCs to endothelial cells in vitro .
生化学分析
Biochemical Properties
Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .
Cellular Effects
Dapsone Hydroxylamine-d4 can increase prothrombotic risks by inducing the procoagulant activity of red blood cells (RBCs) . In freshly isolated human RBCs in vitro, sub-hemolytic concentrations of this compound increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) .
Molecular Mechanism
Dapsone acts against bacteria and protozoa by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase . This compound induces cytotoxicity via reactive oxygen species (ROS) generation in various types of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to accelerate thrombin generation and enhance RBC self-aggregation and adherence of RBCs to endothelial cells in vitro .
Dosage Effects in Animal Models
In animal models, both the single dose of 50 or 100 mg/kg (i.p.) this compound and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation, substantiating a potential prothrombotic risk of this compound .
Metabolic Pathways
Dapsone is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacteyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of this compound .
Transport and Distribution
Dapsone is well distributed to all organs and retained in some tissues, including muscle, skin, kidneys, and liver . The volume of distribution of Dapsone is assessed to be 1.5 L/kg .
特性
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSJDWESCGRKW-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)




